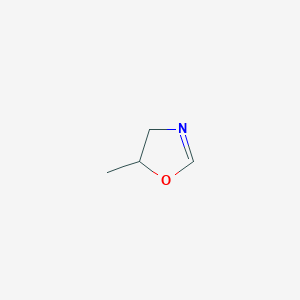
Nitric acid--1,3-dioxan-5-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–1,3-dioxan-5-ol (1/1) is a chemical compound that combines nitric acid with 1,3-dioxan-5-ol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxan-5-ol typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . For the preparation of nitric acid–1,3-dioxan-5-ol (1/1), nitric acid is introduced to the reaction mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of nitric acid–1,3-dioxan-5-ol (1/1) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–1,3-dioxan-5-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The presence of nitric acid allows for oxidation reactions, potentially converting the 1,3-dioxan-5-ol moiety into more oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups on the 1,3-dioxan-5-ol are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid–1,3-dioxan-5-ol (1/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from reactions involving nitric acid–1,3-dioxan-5-ol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of 1,3-dioxan-5-ol, while substitution reactions can produce a variety of substituted dioxan-5-ol compounds.
Wissenschaftliche Forschungsanwendungen
Nitric acid–1,3-dioxan-5-ol (1/1) has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme-catalyzed reactions and metabolic pathway analysis.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which nitric acid–1,3-dioxan-5-ol (1/1) exerts its effects involves the interaction of nitric acid with the 1,3-dioxan-5-ol moiety. Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxan-5-one: A related compound used in similar synthetic applications.
1,3-Dioxolane: Another cyclic acetal with comparable reactivity and applications.
Uniqueness
Nitric acid–1,3-dioxan-5-ol (1/1) is unique due to the presence of nitric acid, which imparts distinct chemical properties and reactivity. This makes it particularly useful in oxidation reactions and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
25304-91-0 |
|---|---|
Molekularformel |
C4H9NO6 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
1,3-dioxan-5-ol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-4-1-6-3-7-2-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
InChI-Schlüssel |
NXMWREOQTNSBEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



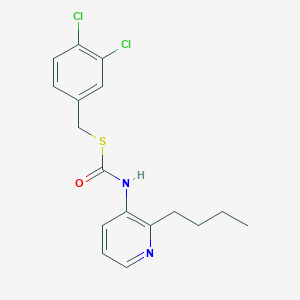
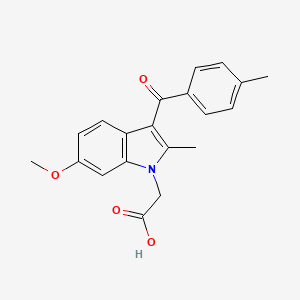

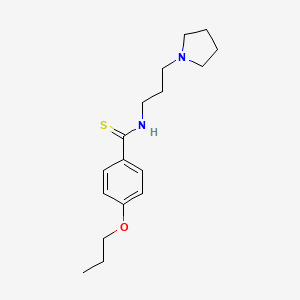
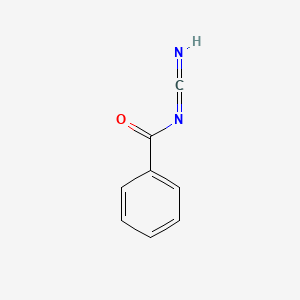




![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
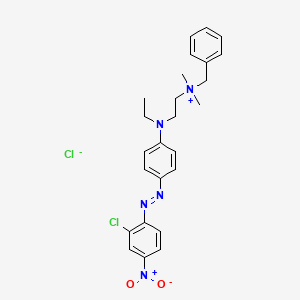
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
